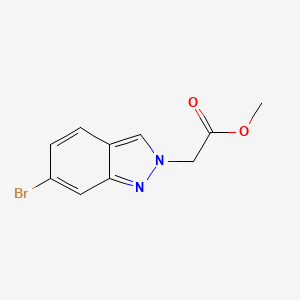

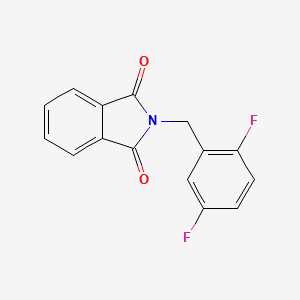

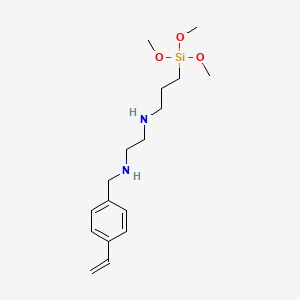

![molecular formula C9H11ClF3NO B6315213 (1R)-1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride CAS No. 1391578-86-1](/img/structure/B6315213.png)

(1R)-1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R)-1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride, also known as 1R-TFMPH hydrochloride, is an organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid that is soluble in water and organic solvents. It is widely used as a reagent in organic synthesis and as a catalyst in various biochemical reactions. It has been studied for its potential use in drug development and as a therapeutic agent.

Aplicaciones Científicas De Investigación

Structural and Chemical Analysis

- Structure-Activity Relationship in Analogues : A study explored the effects of certain analogues of (1R)-1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride on calcium entry in cell lines, highlighting their potential in influencing cellular mechanisms (Dago et al., 2018).

Synthesis and Ligand Design

Synthesis of Complex Ligands : Research into the synthesis of hexadentate ligands for metals involved derivatives of (1R)-1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine, demonstrating its role in complex chemical syntheses (Liu et al., 1993).

Optically Active Ligands : Studies on Ruthenium(II) complexes used optically active derivatives of this compound as ligands, indicating its utility in creating chiral molecules for catalysis (Yang et al., 1997).

Enantioselective Synthesis and Resolution

Enzymatic Kinetic Resolution : Research on PEG600-carboxylates as acylating agents for the resolution of amines used derivatives of this compound, showing its importance in enantioselective synthesis (Bassut et al., 2018).

Enantiomerically Pure Diols Synthesis : A study demonstrated the use of oxidoreductases in synthesizing enantiomerically pure diols, using derivatives of (1R)-1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine (Gennaro et al., 2010).

Catalysis and Reactions

Catalysis in Organic Synthesis : A research focused on efficient asymmetric synthesis for treating human viruses utilized this compound, showcasing its application in pharmaceutical synthesis (Boggs et al., 2007).

Chiral Ligands for Asymmetric Synthesis : A study synthesized a variety of chiral ligands, including derivatives of this compound, for use in catalytic asymmetric synthesis, highlighting its role in producing enantiomerically pure compounds (Vidal‐Ferran et al., 1997).

Propiedades

IUPAC Name |

(1R)-1-[3-(trifluoromethoxy)phenyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO.ClH/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILTYZBJXXHWGV-FYZOBXCZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)OC(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

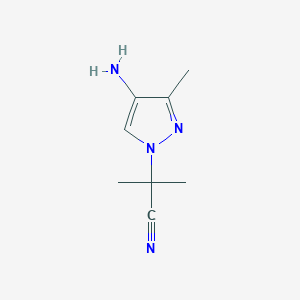

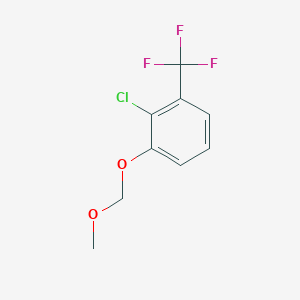

![4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline](/img/structure/B6315135.png)

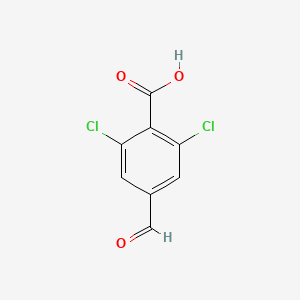

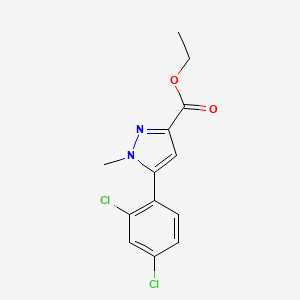

![3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B6315142.png)

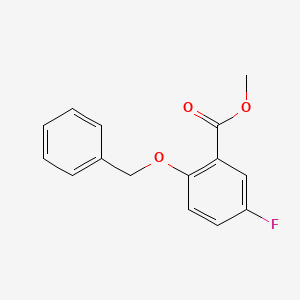

![Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH](/img/structure/B6315159.png)